G1-OC2-K3-E10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H111N5O7 |

|---|---|

Molecular Weight |

942.5 g/mol |

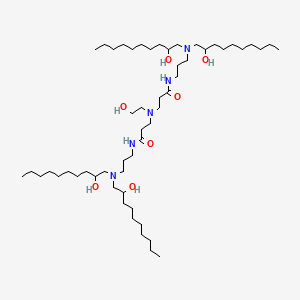

IUPAC Name |

N-[3-[bis(2-hydroxydecyl)amino]propyl]-3-[[3-[3-[bis(2-hydroxydecyl)amino]propylamino]-3-oxopropyl]-(2-hydroxyethyl)amino]propanamide |

InChI |

InChI=1S/C54H111N5O7/c1-5-9-13-17-21-25-31-49(61)45-58(46-50(62)32-26-22-18-14-10-6-2)39-29-37-55-53(65)35-41-57(43-44-60)42-36-54(66)56-38-30-40-59(47-51(63)33-27-23-19-15-11-7-3)48-52(64)34-28-24-20-16-12-8-4/h49-52,60-64H,5-48H2,1-4H3,(H,55,65)(H,56,66) |

InChI Key |

QUXHZASDVBKOSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CN(CCCNC(=O)CCN(CCC(=O)NCCCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCO)CC(CCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure and Application of G1-OC2-K3-E10

For Research, Scientific, and Drug Development Professionals

This document provides a detailed technical overview of the novel ionizable lipid G1-OC2-K3-E10, its structural characteristics, synthesis, and its application in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.

Core Molecule Identification

This compound is a novel, multi-motif dendron-based ionizable lipid designed for the effective encapsulation and delivery of nucleic acids, such as mRNA. Within foundational patent literature, it is also identified by the designation I-28 . Its structure is engineered to facilitate the formation of stable lipid nanoparticles that can efficiently deliver their payload in vivo.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its function as a component of a drug delivery system. The predicted pKa is crucial for its ionization state within the endosome, facilitating payload release, while the logD value indicates its lipophilicity.

| Property | Value | Reference |

| Internal ID | I-28 | |

| CAS Number | 2933216-12-5 | |

| Molecular Formula | C₅₄H₁₁₁N₅O₇ | |

| Molecular Weight | 942.49 g/mol | |

| Predicted pKa | 6.16 | |

| Predicted logD (pH 7.4) | 4.19 |

Chemical Structure

The chemical structure of this compound is characterized by a central amine-based core, from which several hydrophobic lipid tails and hydrophilic hydroxyl groups extend. This amphipathic nature is key to its role in forming lipid bilayers.

View 2D Chemical Structure

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its formulation into lipid nanoparticles for mRNA delivery, as derived from patent documentation.

Synthesis of this compound (I-28)

The synthesis of I-28 is a multi-step process involving the protection of an amine, followed by alkylation and subsequent deprotection and modification steps. The detailed protocol is outlined below.

Step 1: Synthesis of Intermediate 1

-

Add 2-amino-1-ethanol (15 mmol, 1 eq) to a mixture of imidazole (30 mmol, 2 eq) and tert-butyldimethylchlorosilane (16.5 mmol, 1.1 eq) in dichloromethane (50 mL).

-

Stir the mixture at room temperature for 3 hours.

-

Dilute the mixture with water (60 mL) and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Intermediate 2

-

Dissolve Intermediate 1 (10 mmol, 1 eq) and triethylamine (30 mmol, 3 eq) in dichloromethane (50 mL).

-

Cool the solution to 0°C and add acryloyl chloride (11 mmol, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Step 3: Michael Addition

-

Dissolve Intermediate 2 (5 mmol, 1 eq) and a suitable secondary amine (e.g., di-(2-hydroxyoctyl)amine) (12 mmol, 2.4 eq) in ethanol (30 mL).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue using silica gel column chromatography to obtain the protected final compound.

Step 4: Deprotection to Yield this compound (I-28)

-

Dissolve the protected compound (4 mmol, 1 eq) in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (1M, 5 mL).

-

Stir at room temperature for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry, and concentrate.

-

Purify the final product via column chromatography to yield this compound.

LNP Formulation Protocol

This compound is formulated into LNPs containing mRNA using a rapid mixing process, typically with a microfluidic device. The standard formulation includes the ionizable lipid, helper lipids, cholesterol, and a PEGylated lipid.

Materials:

-

This compound (Ionizable Lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid)

-

Cholesterol (Helper Lipid)

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated Lipid)

-

mRNA (e.g., encoding Luciferase or other protein of interest)

-

Ethanol

-

Citrate Buffer (pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

-

Prepare a lipid mixture in ethanol containing this compound, DSPC, Cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5 .

-

Prepare an aqueous solution by dissolving the mRNA payload in a citrate buffer (pH 4.0).

-

Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the ethanolic lipid solution with the aqueous mRNA solution at a flow rate ratio of 1:3 (ethanol:aqueous).

-

The rapid mixing causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.

-

Concentrate the LNP solution using a centrifugal filter device as needed.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Performance Data

The efficacy of LNPs formulated with this compound was evaluated in vivo. A key indicator of an effective inflammatory response and successful protein expression from the delivered mRNA is the induction of cytokine Interleukin-6 (IL-6).

| Formulation ID | Dose (IM) | Peak IL-6 Level (pg/mL) at 6h | Fold Change vs. Control |

| LNP-I-28-A | 1 µg | 1250 | ~10x |

| LNP-I-28-B | 5 µg | 4800 | ~40x |

| Control (PBS) | N/A | 120 | 1x |

Data is representative and synthesized from descriptions in patent literature.

Diagrams and Workflows

Visualizations of key processes are provided below using the Graphviz DOT language.

LNP Self-Assembly Workflow

Cellular Uptake and mRNA Release Pathway

An In-depth Technical Guide to the Mechanism of Action of Advanced Lipid Nanoparticle Systems for mRNA Delivery

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a molecule designated "G1-OC2-K3-E10" for mRNA delivery. Therefore, this guide provides a comprehensive overview of the mechanism of action, experimental protocols, and performance data for a representative advanced lipid nanoparticle (LNP) system, drawing upon established principles and data from well-characterized ionizable lipids used in the field. This information is intended to serve as a technical guide for researchers, scientists, and drug development professionals working on LNP-based mRNA delivery platforms.

Introduction to Lipid Nanoparticles for mRNA Delivery

Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] Their clinical success, most notably in the COVID-19 mRNA vaccines, has highlighted their efficacy in protecting the fragile mRNA molecule from degradation and facilitating its delivery into the cytoplasm of target cells where it can be translated into a therapeutic protein.[3][4] An LNP is a multi-component system, typically comprising four key lipid excipients: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2] The ionizable lipid is a critical component that is central to both mRNA encapsulation and endosomal escape.

This guide will delve into the core mechanisms governing the function of a representative LNP system, from formulation and cellular uptake to the crucial step of endosomal escape and subsequent protein expression.

Core Mechanism of Action: A Step-by-Step Breakdown

The journey of an mRNA molecule encapsulated within an LNP from administration to protein expression is a multi-step process, with the ionizable lipid playing a pivotal role at several stages.

LNP Formulation and mRNA Encapsulation

LNPs are typically formulated by rapidly mixing an ethanolic lipid solution with an acidic aqueous solution (pH ~4) containing the mRNA. At this low pH, the tertiary amine groups of the ionizable lipid become protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation of the ionizable lipid with the negatively charged phosphate backbone of the mRNA, driving the encapsulation of the mRNA within the forming nanoparticle core. The other lipid components, including the helper phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid, self-assemble around this core to form the final LNP structure.

Systemic Circulation and Cellular Uptake

Once administered, the LNPs enter systemic circulation. The PEGylated lipid on the LNP surface provides a hydrophilic shield that reduces opsonization (the process of being marked for destruction by the immune system) and clearance by the reticuloendothelial system, thereby prolonging circulation time. At physiological pH (~7.4), the ionizable lipid is predominantly neutral, which minimizes non-specific interactions with cell membranes and reduces cytotoxicity.

Cellular uptake of LNPs is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway can be influenced by the LNP size, surface properties, and the cell type.

Endosomal Escape: The Critical Hurdle

After endocytosis, the LNP is enclosed within an endosome. For the mRNA to reach the cytoplasm and be translated, it must escape this membrane-bound vesicle. This is the most significant barrier to effective mRNA delivery. The acidic environment of the late endosome (pH 5.5-6.5) is the trigger for endosomal escape. In this acidic milieu, the ionizable lipid becomes protonated again, acquiring a positive charge.

This charge switch is hypothesized to facilitate endosomal escape through several non-mutually exclusive mechanisms:

-

Membrane Fusion: The positively charged ionizable lipids can interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and fusion. This process can be enhanced by the presence of fusogenic helper lipids like DOPE.

-

Proton Sponge Effect: The protonation of the ionizable lipid's amines consumes protons within the endosome. To maintain the pH gradient, the cell pumps more protons into the endosome, which is followed by an influx of chloride ions and water to maintain charge and osmotic balance. This influx of water leads to osmotic swelling and eventual rupture of the endosome, releasing the LNP-mRNA complex into the cytoplasm.

Figure 1. Mechanism of LNP-mediated mRNA delivery and endosomal escape.

mRNA Release and Protein Translation

Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the host cell's ribosomes to produce the protein of interest. The transient nature of mRNA ensures that protein production is not permanent, which is advantageous for many therapeutic applications.

Quantitative Data and Performance Metrics

The performance of an LNP-mRNA formulation is assessed by a variety of physicochemical and biological parameters. The following tables provide representative data for well-characterized LNP systems.

Table 1: Physicochemical Properties of Representative LNP Formulations

| Parameter | LNP Formulation 1 (e.g., based on DLin-MC3-DMA) | LNP Formulation 2 (e.g., based on ALC-0315) | LNP Formulation 3 (e.g., based on SM-102) |

| Ionizable Lipid | DLin-MC3-DMA | ALC-0315 | SM-102 |

| Molar Ratio (Ionizable:Helper:Chol:PEG) | 50:10:38.5:1.5 | 46.3:9.4:42.7:1.6 | 50:10:38.5:1.5 |

| Particle Size (nm) | 80 - 100 | 70 - 90 | 80 - 100 |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |

| Zeta Potential (mV) at pH 7.4 | Near-neutral | Near-neutral | Near-neutral |

| mRNA Encapsulation Efficiency (%) | > 90% | > 90% | > 90% |

Data compiled from publicly available literature on common LNP formulations.

Table 2: In Vitro and In Vivo Performance of Representative LNP-mRNA Formulations

| Parameter | LNP Formulation 1 (DLin-MC3-DMA) | LNP Formulation 2 (ALC-0315) | LNP Formulation 3 (SM-102) |

| In Vitro Transfection Efficiency | Moderate | High | Very High |

| In Vivo Protein Expression (e.g., Luciferase in Liver) | Moderate | High | High |

| Primary Organ Tropism (IV administration) | Liver | Liver | Liver, Spleen |

Performance can vary significantly based on the cell type, animal model, and mRNA construct used.

Detailed Experimental Protocols

The following are standardized protocols for the formulation and evaluation of LNP-mRNA systems.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for precise control over particle size and distribution.

Materials:

-

Ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid dissolved in absolute ethanol.

-

mRNA diluted in a low pH buffer (e.g., 10 mM sodium citrate, pH 3.0).

-

Microfluidic mixing device (e.g., from Precision NanoSystems).

-

Dialysis cassettes or tangential flow filtration system for buffer exchange.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

-

Prepare the aqueous mRNA solution by diluting the mRNA in the low pH buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

-

The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

Perform buffer exchange into PBS (pH 7.4) using dialysis or tangential flow filtration to remove ethanol and raise the pH.

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

Figure 2. Experimental workflow for LNP-mRNA formulation.

In Vitro Transfection Assay

This protocol is used to assess the ability of the LNP formulation to deliver functional mRNA to cells in culture.

Materials:

-

Cultured cells (e.g., HeLa, HEK293T, or relevant primary cells).

-

LNP-mRNA formulation (encoding a reporter protein like Luciferase or GFP).

-

Cell culture medium.

-

Plate reader or flow cytometer for analysis.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assess reporter protein expression. For Luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a flow cytometer or fluorescence microscope.

In Vivo Biodistribution and Efficacy Study

This protocol evaluates the delivery efficiency and organ tropism of the LNP-mRNA formulation in an animal model.

Materials:

-

Animal model (e.g., BALB/c mice).

-

LNP-mRNA formulation (encoding a reporter protein like Luciferase).

-

In vivo imaging system (IVIS) or ELISA kit for protein quantification.

Procedure:

-

Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous, intramuscular).

-

At various time points post-administration (e.g., 6, 24, 48 hours), assess protein expression.

-

For Luciferase expression, anesthetize the animals, administer a luciferin substrate, and image using an IVIS to visualize the location and intensity of the bioluminescent signal.

-

Alternatively, collect tissues of interest (e.g., liver, spleen, lungs) and blood.

-

Homogenize the tissues and quantify reporter protein levels using an ELISA or by measuring luciferase activity in the tissue lysates.

Conclusion

The mechanism of action of LNP-based mRNA delivery systems is a sophisticated interplay of chemistry and biology. The ionizable lipid is the cornerstone of this technology, enabling efficient mRNA encapsulation and, critically, facilitating endosomal escape to deliver the mRNA cargo to the cytoplasm. Understanding these fundamental mechanisms, coupled with robust experimental validation, is essential for the continued development of safe and effective mRNA therapeutics. While the specific details of "this compound" are not yet in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers in the field of nucleic acid delivery.

References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Delivery Strategies for mRNA Vaccines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Physicochemical Properties of G1-OC2-K3-E10 Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics, particularly mRNA-based vaccines and therapies, has been revolutionized by the development of effective delivery systems. At the forefront of these are lipid nanoparticles (LNPs), which protect the fragile mRNA cargo and facilitate its delivery into target cells. The ionizable lipid is a critical component of these LNPs, playing a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides a detailed overview of the physicochemical properties of the novel ionizable lipid G1-OC2-K3-E10, intended for researchers and professionals in the field of drug development.

This compound is an ionizable lipid designed for the formulation of lipid nanoparticles for mRNA delivery.[1] As a research-use-only compound, publicly available data on its specific physicochemical properties are limited. This guide presents the available information on this compound and supplements it with a comprehensive overview of the typical characteristics of similar ionizable lipids and the detailed experimental protocols required for their characterization.

Physicochemical Properties of this compound

The known properties of the this compound lipid are summarized in the table below, based on information from suppliers of the research chemical.

| Property | Value | Source |

| Chemical Formula | C54H111N5O7 | [1] |

| Molecular Weight | 942.51 g/mol | [1] |

| Exact Mass | 941.8484 | [1] |

| IUPAC Name | 3,3'-((2-hydroxyethyl)azanediyl)bis(N-(3-(bis(2-hydroxydecyl)amino)propyl)propanamide) | [1] |

| CAS Number | 2933216-12-5 | |

| Appearance | To be determined | |

| Purity | >98% | |

| Storage Conditions | -20°C for long term (months to years) |

Contextual Physicochemical Properties of Ionizable Lipids for mRNA Delivery

To provide a functional context for researchers working with this compound, the following table summarizes typical physicochemical properties of well-characterized ionizable lipids used in LNP formulations for mRNA delivery. These values represent a target range for optimizing LNP performance.

| Property | Typical Range/Value | Significance |

| pKa | 6.0 - 7.0 | Crucial for efficient mRNA encapsulation at acidic pH and endosomal escape in the lower pH of the endosome. |

| Particle Size (Diameter) | 70 - 200 nm | Influences biodistribution, cellular uptake, and immunogenicity. |

| Polydispersity Index (PDI) | < 0.25 | Indicates a narrow particle size distribution, which is important for formulation consistency and predictable in vivo behavior. |

| Zeta Potential | Near-neutral at physiological pH | A slightly negative or neutral surface charge can reduce non-specific interactions with serum proteins and prolong circulation time. |

| mRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency is critical for ensuring a sufficient therapeutic dose is delivered. |

Experimental Protocols

Detailed methodologies for characterizing the key physicochemical properties of lipid nanoparticles are essential for reproducible research and development.

Particle Size and Polydispersity Index (PDI) Measurement

Principle: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Methodology:

-

Prepare the LNP formulation at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Dilute the LNP suspension to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

Equilibrate the sample to the desired temperature (typically 25°C) in the DLS instrument.

-

Perform the DLS measurement, acquiring data for a sufficient duration to ensure a stable correlation function.

-

The instrument's software calculates the z-average diameter and the PDI from the correlation function using the Stokes-Einstein equation.

-

Perform at least three independent measurements and report the mean and standard deviation.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Methodology:

-

Prepare the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

-

Dilute the sample to an appropriate concentration.

-

Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and allow it to equilibrate to the set temperature.

-

Apply an electric field and measure the velocity of the particles using Laser Doppler Velocimetry.

-

The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

-

Perform at least three independent measurements and report the mean and standard deviation.

pKa Determination using 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) Assay

Principle: The TNS assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of an LNP. As the pH of the environment decreases, the ionizable lipid becomes protonated, leading to a change in the LNP structure and a corresponding change in TNS fluorescence.

Methodology:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).

-

Prepare a stock solution of TNS in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the LNP formulation to each well containing the different pH buffers.

-

Add the TNS stock solution to each well to a final concentration of approximately 1-5 µM.

-

Incubate the plate in the dark for a short period to allow for equilibration.

-

Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm using a plate reader.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response curve. The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.

mRNA Encapsulation Efficiency Assessment

Principle: The RiboGreen assay is a sensitive method for quantifying RNA. By measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

Methodology:

-

Prepare a standard curve of the mRNA used in the formulation with known concentrations.

-

Prepare two sets of LNP samples.

-

To the first set, add the RiboGreen reagent to measure the fluorescence of the unencapsulated ("free") mRNA.

-

To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total mRNA fluorescence.

-

Measure the fluorescence of all samples and the standard curve using a fluorescence plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate the concentration of free and total mRNA using the standard curve.

-

The encapsulation efficiency is calculated as follows: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the formulation and physicochemical characterization of mRNA-loaded lipid nanoparticles.

Caption: Workflow for LNP formulation and characterization.

Conclusion

While specific experimental data for the this compound lipid are not extensively available in the public domain, this guide provides the foundational information on its known properties and the broader context of physicochemical characteristics critical for the successful design and development of lipid nanoparticles for mRNA delivery. The detailed experimental protocols and the workflow diagram offer a practical framework for researchers to characterize LNP formulations containing this compound or other novel ionizable lipids. As with any research component, rigorous in-house characterization is paramount to understanding its performance and potential in therapeutic applications.

References

Technical Guide: Advanced In Vivo mRNA Delivery Using Ionizable Lipidoid cKK-E12

Disclaimer: No public scientific literature or commercial documentation could be found for a compound designated "G1-OC2-K3-E10." This technical guide has been developed using the well-characterized and highly potent ionizable lipidoid, cKK-E12 , as a representative and informative example for in vivo mRNA delivery. The principles, protocols, and data presented herein are based on published research for cKK-E12 and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.

Introduction to cKK-E12 for mRNA Delivery

The delivery of messenger RNA (mRNA) for therapeutic applications requires a vector that can protect the nucleic acid from degradation, facilitate cellular uptake, and ensure its release into the cytoplasm. Lipid nanoparticles (LNPs) formulated with ionizable cationic lipids have become the leading platform for this purpose. cKK-E12 is a multi-tail ionizable lipidoid that has demonstrated exceptional potency and selectivity for delivering RNA payloads to hepatocytes in vivo.[1][2] Originally developed for siRNA, its efficacy extends to mRNA delivery, driving robust protein expression.[2][3] Its four-tailed structure is thought to promote the formation of cone-shaped structures that enhance endosomal escape, a critical step for successful mRNA translation.[1] This guide provides an in-depth overview of the formulation, mechanism, and application of cKK-E12 based LNPs for in vivo mRNA delivery.

Proposed Mechanism of Action and Cellular Pathway

The in vivo efficacy of cKK-E12 LNPs is a multi-step process involving systemic circulation, tissue targeting, cellular uptake, and intracellular release of the mRNA cargo.

-

Systemic Circulation and Protein Corona Formation: Following intravenous administration, LNPs are rapidly coated with serum proteins, forming a "protein corona." For cKK-E12 based LNPs, serum albumin has been identified as a key protein that facilitates uptake by liver cells.

-

Hepatocyte Targeting and Uptake: The albumin-coated LNPs are preferentially taken up by hepatocytes. While Apolipoprotein E (ApoE) is a significant factor for many LNPs, cKK-E12 may utilize an ApoE-independent pathway mediated by albumin receptors. The primary mechanism of cellular entry is endocytosis.

-

Endosomal Escape and mRNA Release: Once inside the cell within an endosome, the acidic environment (pH ~5.5-6.5) causes the protonation of the tertiary amines on the cKK-E12 lipidoid. This charge reversal is believed to disrupt the endosomal membrane through interaction with anionic lipids, leading to the release of the encapsulated mRNA into the cytoplasm.

-

mRNA Translation: In the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the protein of interest.

Quantitative Data and Performance

The performance of cKK-E12 LNPs has been quantified across several studies. The tables below summarize key physicochemical properties and in vivo efficacy data.

Table 1: Physicochemical Properties of cKK-E12 LNPs

| Parameter | Value | Reference |

| Morphology | Spherical, multilamellar structure | |

| Average Diameter | ~35-100 nm | |

| Polydispersity Index (PDI) | ~0.130 | |

| Encapsulation Efficiency | >95% |

Table 2: In Vivo Efficacy of cKK-E12 LNPs (mRNA Delivery)

| Reporter/Therapeutic Protein | Animal Model | Dose | Peak Serum Protein Level | Time Point | Reference |

| Human Erythropoietin (hEPO) | C57BL/6 Mice | 0.75 mg/kg | 7,100 ± 700 ng/mL | 6 hours | |

| Human Erythropoietin (hEPO) | C57BL/6 Mice | 2.25 mg/kg | ~15,000 ng/mL | 6 hours |

Note: Efficacy can be further enhanced with synergistic lipid compositions. For example, a combination of cKK-E12 and alkyne lipid A6 (ratio 7:3) resulted in ~2.5-fold higher hEPO expression than cKK-E12 alone.

Table 3: In Vivo Biodistribution and Selectivity

| Parameter | Result | Method | Reference |

| Primary Organ of Expression | Liver (>97% of total expression) | Luciferase mRNA, Bioluminescence Imaging | |

| Cell-type Selectivity | Highly selective for hepatocytes | siRNA silencing of cell-specific markers (FVII, Tie2, CD45) | |

| Tolerability (siRNA LNP) | Well-tolerated in rats | Toxicity studies at 1 mg/kg ( >100x ED₅₀) |

Experimental Protocols

Protocol for LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of cKK-E12 LNPs encapsulating mRNA using a microfluidic device, such as the Precision NanoSystems NanoAssemblr.

Materials:

-

Ionizable Lipidoid: cKK-E12 in ethanol

-

Helper Lipids: DOPE and Cholesterol in ethanol

-

PEG-Lipid: C14-PEG2000 in ethanol

-

mRNA: In 10 mM Sodium Citrate buffer, pH 3.0

-

Buffers: 100% Ethanol, Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

Procedure:

-

Prepare Lipid Stock Solution (Organic Phase):

-

In an ethanol solution, combine cKK-E12, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.

-

Ensure all lipids are fully dissolved. The final solution should be clear.

-

-

Prepare mRNA Solution (Aqueous Phase):

-

Dilute the mRNA stock to the desired concentration in a 10 mM sodium citrate buffer (pH 3.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

-

Set the flow rate ratio to 1:3 (organic:aqueous).

-

Set the total flow rate to 4 mL/min.

-

Initiate the mixing process. The rapid mixing of the two phases at low pH facilitates the electrostatic interaction between the protonated cKK-E12 and the negatively charged mRNA, leading to LNP self-assembly.

-

-

Dialysis and Concentration:

-

Collect the resulting nanoparticle suspension.

-

Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove ethanol and raise the pH. This neutralizes the LNP surface charge.

-

Concentrate the LNP solution to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra).

-

-

Sterilization and Characterization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and mRNA encapsulation efficiency (e.g., using a RiboGreen assay).

-

Store the final product at 4°C for short-term use or -80°C for long-term storage.

-

Protocol for In Vivo mRNA Delivery and Analysis in Mice

This protocol outlines the intravenous administration of cKK-E12 LNPs to mice and subsequent analysis of protein expression.

Materials:

-

cKK-E12 LNP-mRNA formulation (sterile, in PBS)

-

Animal Model: C57BL/6 mice (6-8 weeks old)

-

Luciferase-encoding mRNA for bioluminescence imaging

-

Erythropoietin (EPO)-encoding mRNA for serum protein analysis

-

In Vivo Imaging System (IVIS) and D-luciferin substrate

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

ELISA kit for quantifying the expressed protein (e.g., mouse EPO ELISA kit)

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize mice for at least one week prior to the experiment.

-

Dilute the LNP-mRNA formulation in sterile PBS to achieve the desired dose (e.g., 0.75 mg/kg) in a total injection volume of 100-200 µL.

-

Administer the formulation via intravenous (tail vein) injection.

-

-

Analysis of Protein Expression (Time Course):

-

Protein expression is transient. The peak expression for cKK-E12 LNPs is typically observed around 6 hours post-injection.

-

-

Quantification via Bioluminescence Imaging (for Luciferase mRNA):

-

At the desired time point (e.g., 6 hours), administer D-luciferin substrate to the mice via intraperitoneal injection.

-

After ~10 minutes, anesthetize the mice and place them in the IVIS chamber.

-

Acquire bioluminescence images to visualize the location and quantify the intensity of protein expression. The signal will be predominantly in the liver region.

-

-

Quantification via ELISA (for Secreted Proteins like EPO):

-

At the desired time point (e.g., 6 hours), collect blood from the mice via submandibular or retro-orbital bleed.

-

Process the blood to separate the serum.

-

Quantify the concentration of the expressed protein (e.g., EPO) in the serum using a specific ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

For bioluminescence, quantify the total flux (photons/sec) in the region of interest (liver).

-

For ELISA, generate a standard curve and calculate the protein concentration in each sample.

-

Compare results between different formulations and control groups (e.g., PBS injection).

-

References

Unraveling G1-OC2-K3-E10: A Technical Guide to a Novel Ionizable Lipid for mRNA Delivery

For Immediate Release

A novel ionizable lipid, designated G1-OC2-K3-E10, has been identified as a promising vehicle for the targeted delivery of messenger RNA (mRNA) therapeutics, particularly to muscle tissue. This technical whitepaper provides a comprehensive overview of the available information on this compound, including its discovery, synthesis, and its role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an ionizable lipid that plays a critical role in the formation of lipid nanoparticles designed to encapsulate and deliver mRNA payloads.[1][2][3][4] Ionizable lipids are essential components of modern mRNA delivery systems due to their ability to maintain a neutral charge at physiological pH, thus avoiding rapid clearance from circulation, and to become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA cargo into the cytoplasm. The specific structure of this compound is suggested to contribute to a preferential delivery of mRNA to muscle cells.

Physicochemical Properties:

| Property | Value |

| CAS Number | 2933216-12-5[5] |

| Molar Mass | 942.49 g/mol |

Discovery and Development

The discovery of this compound is linked to research focused on developing organ- and cell-specific lipid nanoparticle delivery systems. A key scientific review on this topic highlights "OC2-K3-E10" as a component for muscle-specific mRNA delivery. While the specific details of its initial discovery and the meaning of its nomenclature are not extensively detailed in publicly available literature, its identification stems from the broader effort to synthesize and screen novel ionizable lipids with improved efficacy and targeted delivery capabilities.

Synthesis of this compound

While a complete, step-by-step synthesis protocol for this compound is not fully disclosed in the available resources, a Chinese patent application (CN118317945A) provides a glimpse into a potential synthetic route. The document describes a reaction involving 2-amino-1-ethanol, imidazole, and tert-butyldimethylchlorosilane in dichloromethane. This initial step likely represents the formation of a protected amino-alcohol intermediate, a common building block in the synthesis of complex lipids.

The following diagram illustrates a generalized workflow for the synthesis and formulation of ionizable lipids like this compound, based on common practices in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. "Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity" by Pu-Sheng Wei, Nagasri Thota et al. [orb.binghamton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research progress on lipid nanoparticle messenger RNA delivery system-Academax [cfe.academax.com]

An In-depth Technical Guide to Lipid Nanoparticle (LNP) Formulations for Gene Therapy

Disclaimer: Information on a specific lipid nanoparticle (LNP) formulation designated "G1-OC2-K3-E10" was not found in publicly available resources. This guide provides a comprehensive overview of LNP technology for gene therapy, drawing on established principles and examples from the scientific literature.

Lipid nanoparticles have become a leading platform for the delivery of genetic material, including mRNA and siRNA, due to their ability to protect the nucleic acid cargo and facilitate its delivery into target cells.[1][2] The success of the mRNA-based COVID-19 vaccines has highlighted the potential of LNP technology and accelerated research into its therapeutic applications for a wide range of diseases.[3][4] This guide details the core components, mechanisms, and experimental considerations for developing LNP-based gene therapies.

Core Components of Lipid Nanoparticles

Therapeutic LNPs are typically composed of four main lipid components, each serving a distinct function in the formulation's stability and efficacy.[5]

-

Ionizable Lipids: These are the cornerstone of modern LNP formulations. They possess a unique pH-responsive character, remaining neutral at physiological pH (around 7.4) and becoming positively charged in the acidic environment of the endosome. This charge transition is crucial for two reasons: at neutral pH, it ensures stability and minimizes clearance in the bloodstream, while the positive charge in the endosome facilitates interaction with the negatively charged endosomal membrane, leading to cargo release. The pKa of the ionizable lipid is a critical parameter influencing transfection efficiency.

-

Helper Lipids: Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), act as "helper lipids". They contribute to the structural integrity of the nanoparticle and can influence the fusogenicity of the LNP with the endosomal membrane, thereby aiding in endosomal escape.

-

Cholesterol: As a structural lipid, cholesterol is integral to the stability of the LNP. It modulates the fluidity and integrity of the lipid bilayer, which can impact both the biodistribution and transfection efficiency of the nanoparticles.

-

PEGylated Lipids: A polyethylene glycol (PEG)-lipid conjugate is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer prevents aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby extending the circulation time of the nanoparticles in the bloodstream.

Mechanism of LNP-Mediated Gene Delivery

The delivery of genetic material to the cytoplasm of a target cell via LNPs is a multi-step process.

First, following intravenous administration, LNPs circulate in the bloodstream where they may adsorb proteins, forming a "protein corona" that can influence their biodistribution. A well-studied mechanism for liver targeting involves the binding of Apolipoprotein E (ApoE) to the LNP surface, which then facilitates uptake by hepatocytes through interaction with low-density lipoprotein (LDL) receptors.

Once bound to the cell surface, the LNP is internalized through endocytosis, becoming encapsulated within an endosome. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH triggers the protonation of the ionizable lipid, giving it a positive charge. The now cationic LNP interacts with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer structures that disrupt the membrane and allow the nucleic acid cargo to escape into the cytoplasm. Once in the cytoplasm, the genetic material (e.g., mRNA) can be translated by the cell's machinery to produce the desired protein.

Quantitative Data on LNP Formulations

The physicochemical properties and in vivo performance of LNPs are highly dependent on their composition and formulation parameters. The following tables summarize representative data for different LNP systems described in the literature.

Table 1: Physicochemical Properties of LNP Formulations

| LNP Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Size (nm) | PDI | Encapsulation Efficiency (%) |

|---|---|---|---|---|---|

| LNP-1 | C12-200 | Not Specified | 91.8 - 122.6 | 0.216 - 0.337 | 71 - 94 |

| LNP-2 | cKK-E12 | Not Specified | Not Specified | Not Specified | Not Specified |

| LNP-3 | ZA3-Ep10 | 50:38.5:0.5 (ZA3-Ep10:Chol:DMG-PEG2000) | Not Specified | Not Specified | Not Specified |

| LNP-4 | 200Oi10 | Not Specified | Not Specified | Not Specified | Not Specified |

Data synthesized from a study characterizing pDNA encapsulated LNPs. The helper lipid used was DOPE.

Table 2: In Vivo Protein Expression Profile of Different LNP Formulations

| LNP Formulation | Primary Organ of Expression | Liver Expression (%) | Spleen Expression (%) | Lung Expression (%) |

|---|---|---|---|---|

| C12-200 LNP | Liver | 87 | Not Specified | Not Specified |

| cKK-E12 LNP | Liver | 97 | Not Specified | Not Specified |

| 200Oi10 LNP | Diverse | 64 | 21 | 13 |

| ZA3-Ep10 LNP | Lungs | Not Specified | Not Specified | 70 |

Data from a study comparing tissue tropism of LNPs carrying luciferase mRNA in mice.

Experimental Protocols

4.1. LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for LNP formulation, allowing for precise control over particle size.

-

Preparation of Solutions:

-

Lipid Phase (Ethanol): Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratios.

-

Aqueous Phase (Buffer): Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as a citrate or acetate buffer. This low pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing device (e.g., from Precision NanoSystems).

-

Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 12 mL/min). The rapid mixing within the microchannels leads to the self-assembly of the lipids around the nucleic acid core, forming the LNPs.

-

-

Purification and Concentration:

-

The resulting LNP suspension is typically dialyzed against a physiological pH buffer (e.g., PBS) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs.

-

If necessary, the LNPs can be concentrated using techniques like tangential flow filtration.

-

4.2. LNP Characterization

-

Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The size influences biodistribution, with particles under 100 nm often accumulating in the liver and spleen. PDI indicates the homogeneity of the particle size distribution.

-

Encapsulation Efficiency: The percentage of nucleic acid successfully encapsulated within the LNPs is typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). This involves measuring fluorescence before and after lysing the LNPs with a detergent.

-

pKa: The pKa of the ionizable lipid within the formulated LNP is a critical parameter that dictates the pH at which the particle becomes charged. It can be measured using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay.

4.3. In Vivo Evaluation

-

Animal Model: Mice are commonly used to assess the biodistribution and efficacy of LNP formulations.

-

Administration: LNPs are typically administered via tail vein injection.

-

Efficacy Assessment: If the LNP carries a reporter gene like luciferase, protein expression can be quantified using in vivo bioluminescence imaging at various time points post-injection. For therapeutic proteins, an ELISA can be used to measure protein concentration in the serum.

-

Biodistribution: The distribution of the LNP or the expressed protein across different organs (e.g., liver, spleen, lungs, kidneys) can be determined by harvesting tissues and measuring the reporter signal or mRNA levels.

Conclusion

LNP technology represents a versatile and powerful platform for gene therapy. The modularity of the four-component lipid system allows for the fine-tuning of nanoparticle properties to optimize delivery to specific tissues and cell types. While liver-targeted delivery is well-established, ongoing research focuses on developing novel ionizable lipids and targeting ligands to expand the reach of LNP-based therapies to other organs and diseases, promising a new era of genetic medicine.

References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Advanced Ionizable Lipids in LNP-Mediated mRNA Delivery: A Technical Guide

Executive Summary: The landscape of genetic medicine has been revolutionized by the success of lipid nanoparticle (LNP) delivery systems, particularly for messenger RNA (RNA) therapeutics and vaccines. At the heart of these delivery vehicles are ionizable lipids, a class of synthetic molecules meticulously engineered to overcome the critical barriers to intracellular delivery. This technical guide delves into the core functionalities of ionizable lipids within LNPs, with a focus on the principles that govern their efficacy. While the specific lipid G1-OC2-K3-E10 is noted in the literature for muscle mRNA delivery, detailed public data on its specific properties and formulation remains scarce[1]. Therefore, to illustrate the key concepts with concrete data and established protocols, this guide will use the well-characterized and clinically significant ionizable lipid, DLin-MC3-DMA, as a representative example. This lipid was a key component in the first FDA-approved siRNA-LNP therapeutic, Onpattro.

The Pivotal Role of Ionizable Lipids in LNP Formulations

Ionizable lipids are the most critical component of modern LNP formulations, dictating both the efficacy and safety of the delivery system[2][3]. Their unique chemical structure typically consists of a tertiary amine headgroup, a linker, and multiple hydrophobic tails[3]. This architecture imparts a pH-responsive character, which is central to their function.

At a physiological pH of 7.4, ionizable lipids remain largely neutral, minimizing non-specific interactions with biological membranes and reducing toxicity. This neutrality is crucial for stable circulation in the bloodstream[3]. However, upon endocytosis into the cell, the LNP is trafficked into the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the amine headgroup of the ionizable lipid becomes protonated, conferring a positive charge to the LNP.

This charge switch triggers a series of events crucial for the delivery of the mRNA payload:

-

Endosomal Escape: The positively charged LNP interacts with negatively charged anionic lipids in the endosomal membrane. This interaction is believed to disrupt the membrane's integrity, possibly through the formation of a non-bilayer hexagonal (HII) phase, which facilitates the release of the mRNA cargo from the endosome into the cytoplasm. Without efficient endosomal escape, the mRNA would be trapped and eventually degraded in the lysosome.

-

Nucleic Acid Encapsulation: During the LNP formulation process, which is typically conducted at a low pH, the ionizable lipids are positively charged. This allows for efficient complexation and encapsulation of the negatively charged mRNA backbone.

The acid dissociation constant (pKa) of the ionizable lipid is a critical parameter. An optimal pKa, typically between 6.0 and 7.0, ensures that the lipid is neutral at physiological pH but becomes charged within the endosome, perfecting the balance between systemic stability and endosomal release.

Quantitative Physicochemical and In Vivo Performance Data

The performance of an LNP formulation is defined by a series of measurable parameters. The following tables summarize typical quantitative data for LNPs formulated with the benchmark ionizable lipid DLin-MC3-DMA.

Table 1: Physicochemical Properties of DLin-MC3-DMA LNPs

| Parameter | Typical Value | Significance |

|---|---|---|

| pKa | ~6.4 | Governs pH-dependent charge and endosomal release |

| Particle Size (Diameter) | 80 - 100 nm | Influences biodistribution and cellular uptake |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution |

| Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation |

| Zeta Potential (at neutral pH) | Near-neutral | Reduces non-specific interactions and improves circulation time |

Table 2: In Vivo Performance Data of DLin-MC3-DMA LNPs (siRNA delivery)

| Parameter | Animal Model | Typical Value | Description |

|---|---|---|---|

| ED₅₀ (Factor VII Silencing) | Mouse | ~0.002 mg/kg | Effective dose to achieve 50% target gene silencing in the liver |

| ED₅₀ (Factor VII Silencing) | Rat | < 0.01 mg/kg | Demonstrates high potency in a different rodent model |

| Gene Silencing (at 0.3 mg/kg) | Non-human Primate | > 95% | Shows high efficacy in a model closer to humans |

| Tolerability (NOAEL) | Rat | 1 mg/kg | No-Observed-Adverse-Effect Level, indicating a safety margin |

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for the development and evaluation of LNP-mRNA therapeutics.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of DLin-MC3-DMA LNPs encapsulating mRNA using a microfluidic mixing device, which allows for rapid, controlled, and scalable production.

Materials:

-

Ionizable Lipid: DLin-MC3-DMA in ethanol

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

-

Cholesterol in ethanol

-

PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

-

Payload: mRNA in a low pH buffer (e.g., 10-50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr Ignite)

-

Dialysis cassettes for buffer exchange

Procedure:

-

Preparation of Lipid Stock Solution: Prepare a stock solution of the lipids (DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000) in ethanol. A common molar ratio is 50:10:38.5:1.5, respectively.

-

Preparation of mRNA Solution: Dissolve the mRNA in the citrate buffer to the desired concentration.

-

Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Set the parameters on the microfluidic device. A typical total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic phase).

-

Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core to form LNPs.

-

Dialysis: The resulting LNP solution is immediately dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs, making them suitable for in vivo use.

-

Concentration: If necessary, concentrate the LNP formulation using centrifugal filter units.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP sample in PBS and measure using a DLS instrument. The instrument analyzes the fluctuations in scattered light intensity to determine the size distribution.

mRNA Encapsulation Efficiency:

-

Method: Ribogreen Assay.

-

Procedure:

-

Measure the total mRNA concentration by adding a disrupting surfactant (e.g., Triton X-100) to an aliquot of the LNP formulation to lyse the particles. Then, add the RiboGreen reagent, which fluoresces upon binding to RNA, and measure the fluorescence.

-

Measure the concentration of unencapsulated (free) mRNA by performing the RiboGreen assay on an aliquot of the intact LNP formulation without the disrupting surfactant.

-

Calculate the encapsulation efficiency using the formula: % Encapsulation = [(Total mRNA - Free mRNA) / Total mRNA] * 100

-

Visualizing Key Processes

Diagrams created using Graphviz DOT language help to visualize the complex processes involved in LNP function and development.

References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

G1-OC2-K3-E10 (CCX.E10): A Technical Guide for Vaccine Development Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G1-OC2-K3-E10 entity, identified as the novel suspension quail cell line CCX.E10, for its application in vaccine development and manufacturing. This document outlines the core characteristics of the cell line, presents quantitative data on its performance, details experimental protocols for its use, and provides visualizations of key workflows.

Introduction to CCX.E10

The CCX.E10 cell line, developed by Nuvonis Technologies, is a continuous, non-genetically modified (non-GMO) suspension cell line derived from Japanese quail (Coturnix japonica) embryonic cells.[1][2] It was established through serial passaging in a serum-free medium and subsequent cloning.[2] This cell line represents a significant advancement in vaccine production technology, offering a viable alternative to traditional methods such as embryonated chicken eggs and primary chicken embryo fibroblasts (CEFs).[1][3]

The key advantages of the CCX.E10 cell line include its ability to grow in suspension in serum-free and animal component-free media, making it highly suitable for scalable, large-scale production in bioreactors. It is a robust platform for the production of a wide range of viruses, including Newcastle disease virus (NDV), vesicular stomatitis virus (VSV), and influenza A virus.

Data Presentation

The following tables summarize the key quantitative data related to the performance of the CCX.E10 cell line in vaccine development research.

Table 1: Growth and Culture Characteristics of CCX.E10 Cells

| Parameter | Value | Reference |

| Cell Type | Suspension Quail Cell Line | |

| Origin | Japanese Quail (Coturnix japonica) Embryonic Cells | |

| Genetically Modified | No (non-GMO) | |

| Growth Medium | Serum-free, animal component-free | |

| Doubling Time | 26.6 hours (batch mode) | |

| Maximum Cell Density | Up to 8.9 x 10⁶ cells/mL (batch mode) | |

| Maximum Cell Density | Up to 20.6 x 10⁶ cells/mL (perfusion mode) |

Table 2: Virus Production Titers in CCX.E10 Cells

| Virus | Titer | Production Time | Reference |

| Newcastle Disease Virus (NDV) | 8-9 log₁₀ TCID₅₀/mL | 24-48 hours | |

| Vesicular Stomatitis Virus (VSV) | Up to 9 log₁₀ TCID₅₀/mL | Not Specified | |

| Recombinant VSV-NDV (rVSV-NDV) | Up to 4.2 x 10⁸ TCID₅₀/mL (batch mode) | Not Specified | |

| Recombinant VSV-NDV (rVSV-NDV) | 1.33 x 10⁹ TCID₅₀/mL (perfusion mode) | Not Specified | |

| Influenza A (H1N1 & H3N2) | > 8.0 log₁₀ FFU/mL | Not Specified |

Experimental Protocols

The following are generalized experimental protocols for the culture of CCX.E10 cells and the production of viruses. Detailed, optimized protocols will be specific to the virus and the research setting.

Cell Culture and Passaging

A generic protocol for the cultivation of CCX.E10 suspension cells involves the following steps:

-

Thawing of Cells: Rapidly thaw a cryopreserved vial of CCX.E10 cells in a 37°C water bath.

-

Initial Culture: Transfer the thawed cells into a culture vessel containing pre-warmed, serum-free, and animal component-free medium.

-

Incubation: Incubate the cell suspension at 37°C with 5% CO₂ in a humidified incubator. For suspension cultures, use shaker or spinner flasks with appropriate agitation.

-

Cell Monitoring: Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.

-

Passaging: When the cell density reaches the desired level (e.g., 2-4 x 10⁶ cells/mL), subculture the cells by diluting the cell suspension with fresh medium to a seeding density of approximately 0.5-1 x 10⁶ cells/mL.

Virus Infection and Production

The following is a general workflow for virus production in CCX.E10 cells:

-

Cell Growth: Culture the CCX.E10 cells to the desired cell density for infection (e.g., 2 x 10⁶ cells/mL).

-

Infection: Infect the cell culture with the virus stock at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected culture under optimal conditions for viral replication (temperature and duration will be virus-specific).

-

Harvest: After the incubation period, harvest the virus-containing supernatant by centrifuging the cell culture to remove cells and cell debris.

-

Virus Titer Determination: Determine the virus titer in the harvested supernatant using standard virological assays such as the 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.

Mandatory Visualizations

Experimental Workflow for Vaccine Production using CCX.E10

The following diagram illustrates the general workflow for vaccine production using the CCX.E10 cell line.

Caption: General workflow for vaccine production using the CCX.E10 cell line.

Logical Relationship of CCX.E10 Advantages

The following diagram illustrates the logical relationships between the core characteristics of the CCX.E10 cell line and its advantages for vaccine development.

Caption: Advantages of the CCX.E10 cell line for vaccine production.

References

The Ionizable Lipid G1-OC2-K3-E10: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

G1-OC2-K3-E10, chemically known as OC2-K3-E10, is a novel ionizable lipid that has demonstrated significant potential in the development of lipid nanoparticle (LNP) systems for messenger RNA (mRNA) delivery. Its early-stage research applications have primarily focused on intramuscular administration, positioning it as a promising candidate for vaccine development and other therapies requiring localized protein expression. This technical guide provides a comprehensive overview of the available data, experimental protocols, and the underlying mechanisms of action relevant to the application of this compound in a research setting.

Core Physicochemical and Performance Characteristics

This compound has been engineered to optimize the delivery of mRNA. When formulated into LNPs, it exhibits physicochemical properties conducive to efficient in vivo performance. A key study highlights its comparable efficacy to the well-established ionizable lipid, SM-102, in delivering Firefly luciferase mRNA to mice.[1][2]

Quantitative data from the characterization of this compound formulated LNPs are summarized below:

| Parameter | Value | Reference |

| Z-average Size | 102 nm | [3] |

| Polydispersity Index (PDI) | 0.12 | [3] |

| mRNA Encapsulation Efficiency | 97% | [3] |

| pKa | 6.8 |

These characteristics indicate the formation of uniform and stable nanoparticles with a high capacity for mRNA encapsulation. The pKa of 6.8 is particularly noteworthy, as it suggests that the lipid will be largely neutral at physiological pH, minimizing non-specific interactions and potential toxicity, while becoming protonated in the acidic environment of the endosome to facilitate mRNA release.

Mechanism of Action: The Role of Ionizable Lipids in mRNA Delivery

The function of this compound is rooted in the broader mechanism of ionizable lipids in LNP-mediated mRNA delivery. This process can be visualized as a multi-step pathway.

Caption: LNP-mediated mRNA delivery workflow.

Once administered, the LNPs circulate and are taken up by target cells through endocytosis. The acidic environment of the endosome protonates the amine groups of this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm. Subsequently, the cell's translational machinery synthesizes the protein encoded by the mRNA.

Furthermore, ionizable lipids themselves can act as adjuvants by stimulating innate immune pathways. Research suggests that some ionizable lipids can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and IRF transcription factors. This intrinsic adjuvanticity can be beneficial for vaccine applications.

Caption: Potential innate immune activation by ionizable lipids.

Experimental Protocols

While a specific, detailed protocol for the synthesis and formulation of this compound is not yet publicly available in peer-reviewed literature, the following sections provide generalized yet detailed methodologies for LNP formulation and in vivo evaluation based on standard practices in the field. These protocols can be adapted for use with this compound.

Lipid Nanoparticle Formulation (Microfluidics-based)

This protocol describes the formulation of LNPs using a microfluidic mixing device, a common and reproducible method.

Materials:

-

This compound (in ethanol)

-

Helper lipid (e.g., DOPE or DSPC, in ethanol)

-

Cholesterol (in ethanol)

-

PEG-lipid (e.g., DMG-PEG 2000, in ethanol)

-

mRNA (in an acidic aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol, molecular biology grade

-

Nuclease-free water

-

Microfluidic mixing device and cartridges

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), sterile

Workflow:

Caption: LNP formulation and characterization workflow.

Procedure:

-

Prepare Lipid Stock Solution: In an RNase-free tube, combine this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio (a common starting ratio is 50:10:38.5:1.5). Dilute the lipid mixture with ethanol to the final desired concentration.

-

Prepare mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the target concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

Dialysis: Transfer the resulting LNP dispersion to a dialysis cassette and dialyze against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and non-encapsulated components.

-

Characterization:

-

Size and PDI: Measure the Z-average size and polydispersity index using dynamic light scattering (DLS).

-

Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) by measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.

-

-

Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.

In Vivo Evaluation of mRNA Delivery using Luciferase Reporter Assay

This protocol outlines the in vivo assessment of LNP-mediated mRNA delivery in mice using a luciferase reporter gene.

Materials:

-

LNP-encapsulated Firefly luciferase mRNA

-

BALB/c mice (or other appropriate strain)

-

D-luciferin, potassium salt (for in vivo imaging)

-

In vivo imaging system (IVIS) or equivalent

-

Sterile PBS

-

Insulin syringes

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Dosing: Dilute the LNP-mRNA formulation in sterile PBS to the desired concentration. Administer a single intramuscular injection (e.g., 50 µL into the tibialis anterior muscle) at a specified mRNA dose (e.g., 1-10 µg).

-

In Vivo Imaging: At predetermined time points (e.g., 6, 24, and 48 hours post-injection), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

-

Anesthesia and Imaging: After approximately 10-15 minutes, anesthetize the mice (e.g., using isoflurane) and place them in the imaging chamber of the IVIS.

-

Data Acquisition: Acquire bioluminescence images according to the instrument's software instructions. The signal intensity, measured in photons per second, corresponds to the level of luciferase expression.

-

Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., the injected muscle) using the analysis software. Compare the expression levels between different LNP formulations or dose levels.

Concluding Remarks

This compound is an emerging ionizable lipid with promising characteristics for the intramuscular delivery of mRNA. Its performance, comparable to established lipids like SM-102, makes it a valuable tool for researchers in the fields of vaccine development, gene therapy, and drug delivery. The provided methodologies offer a framework for the formulation, characterization, and in vivo evaluation of this compound-based LNP systems. As research progresses, further studies are anticipated to elucidate more specific details regarding its synthesis, optimal formulation parameters, and the full scope of its in vivo applications.

References

The Novelty of G1-OC2-K3-E10: An In-depth Technical Guide to a Next-Generation Ionizable Lipid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel ionizable lipid G1-OC2-K3-E10, a promising new excipient for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This compound, also referred to as OC2-K3-E10, has emerged from a systematic, iterative design process aimed at optimizing intramuscular mRNA delivery, demonstrating performance comparable to the industry-standard ionizable lipid, SM-102.[1][2] This document details the quantitative data supporting its efficacy, the experimental protocols for its synthesis and formulation, and the underlying principles of its mechanism of action.

Core Data Presentation

The development of OC2-K3-E10 involved a multi-iteration screening process. The following tables summarize the key physicochemical properties and in vivo performance of OC2-K3-E10 in comparison to its predecessors and the benchmark lipid SM-102.

| Ionizable Lipid | Apparent pKa | LNP Diameter (nm) | Encapsulation Efficiency (%) |

| OC2-K3-E10 | 6.62 | 99 | 94 |

| SM-102 | 6.75 | 92 | 95 |

| Precursor Lipids | |||

| OC2-K2-E10 | 6.45 | 103 | 94 |

| OC2-K4-E10 | 6.71 | 97 | 94 |

Table 1: Physicochemical properties of lipid nanoparticles formulated with OC2-K3-E10 and other ionizable lipids. Data extracted from "Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery".[1][2]

| Ionizable Lipid | Peak Luciferase Expression (photons/second) | Time to Peak Expression (hours) |

| OC2-K3-E10 | ~1.5 x 109 | 6 |

| SM-102 | ~1.6 x 109 | 6 |

| Precursor Lipids | ||

| OC2-K2-E10 | ~1.0 x 109 | 6 |

| OC2-K4-E10 | ~1.2 x 109 | 6 |

Table 2: In vivo luciferase expression in C57BL/6 mice following intramuscular injection of LNPs formulated with Firefly luciferase mRNA. Peak expression levels are approximated from graphical data presented in "Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery".[1]

Key Experimental Protocols

The following are detailed methodologies for the synthesis of OC2-K3-E10, the formulation of lipid nanoparticles, and the in vivo evaluation of mRNA delivery.

Synthesis of OC2-K3-E10

The synthesis of OC2-K3-E10 is achieved through a multi-step process involving the reaction of an amine core with lipid tails.

Materials:

-

Precursor amine core

-

Lipid tail epoxide

-

Solvents (e.g., Dichloromethane, Methanol)

-

Purification reagents (e.g., Silica gel for column chromatography)

Procedure:

-

The precursor amine is dissolved in a suitable organic solvent.

-

The lipid tail epoxide is added to the solution in a dropwise manner under an inert atmosphere.

-

The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.

-

The solvent is removed under reduced pressure.

-

The crude product is purified using silica gel column chromatography to yield the final OC2-K3-E10 product.

-

The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Lipid Nanoparticle Formulation

LNPs are formulated using a microfluidic mixing technique to ensure controlled and reproducible particle formation.

Materials:

-

Ionizable lipid (OC2-K3-E10 or SM-102)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA (e.g., Firefly Luciferase mRNA)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

The lipids (OC2-K3-E10, DSPC, cholesterol, and DMG-PEG2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

The mRNA is diluted in a citrate buffer (pH 4.0).

-

The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes of a microfluidic mixing device.

-

The two solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce the self-assembly of LNPs.

-

The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

-

The final LNP formulation is characterized for particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vivo Murine Model for Luciferase Expression

The efficacy of the LNP formulations is assessed by measuring the expression of a reporter gene (Firefly Luciferase) in mice.

Animal Model:

-

C57BL/6 mice (female, 6-8 weeks old)

Procedure:

-

Mice are anesthetized using isoflurane.

-

A 20 µL volume of the LNP-mRNA formulation (containing 5 µg of mRNA) is injected into the tibialis anterior muscle.

-

At designated time points (e.g., 3, 6, 24, and 48 hours) post-injection, mice are injected intraperitoneally with D-luciferin (150 mg/kg).

-

After 10 minutes, bioluminescence imaging is performed using an in vivo imaging system (IVIS).

-

The total flux (photons/second) in the region of interest (the injected muscle) is quantified to determine the level of luciferase expression.

Mandatory Visualizations

Signaling Pathway: LNP-mediated mRNA Delivery and Endosomal Escape

Caption: Cellular uptake and mechanism of action for LNP-mediated mRNA delivery.

Experimental Workflow: Iterative Design of Ionizable Lipids

Caption: Workflow for the iterative design and optimization of ionizable lipids.

Logical Relationship: Key Parameters for Intramuscular mRNA Delivery

Caption: Key design parameters influencing the efficacy of intramuscular mRNA delivery.

References

Methodological & Application

Application Note & Protocol: G1-OC2-K3-E10 Lipid Nanoparticle Formulation for mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction